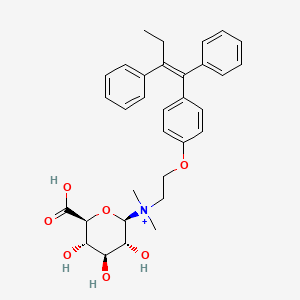

tamoxifen N-beta-D-glucosiduronic acid

説明

特性

分子式 |

C32H38NO7+ |

|---|---|

分子量 |

548.6 g/mol |

IUPAC名 |

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium |

InChI |

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1 |

InChIキー |

UKFQQYJAYUAYES-DTMHFWPESA-O |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

異性体SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |

正規SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Other Tamoxifen Metabolites

- 4-Hydroxy-N-desmethyltamoxifen :

A major phase I metabolite identified in human bile, this compound (m/z 374) exhibits both cis and trans isomers and retains partial anti-estrogenic activity. Unlike tamoxifen N-beta-D-glucosiduronic acid, it undergoes hydroxylation and demethylation rather than glucuronidation, resulting in higher membrane permeability but lower excretion efficiency .

Glucuronic Acid Conjugates

- Beta-D-glucopyranosiduronic acid (C₂₁H₂₀O₁₁, MW 448.4 g/mol): A flavonoid glucuronide with structural similarities to tamoxifen’s glucuronidated form. Both compounds share the glucuronic acid moiety, but their parent molecules differ significantly: Beta-D-glucopyranosiduronic acid derives from flavonoids, whereas tamoxifen’s conjugate is a synthetic SERM. This difference underpins distinct pharmacological roles—flavonoid glucuronides often act as antioxidants, while tamoxifen glucuronide primarily facilitates drug clearance .

Related Glycosides

- Benzyl-beta-D-glucoside: A non-glucuronidated glycoside with a glucose moiety instead of glucuronic acid. It lacks the carboxylic acid group critical for tamoxifen glucuronide’s solubility and interaction with transport proteins (e.g., OATP1B1). Benzyl-beta-D-glucoside is studied for its anti-inflammatory properties, contrasting with tamoxifen glucuronide’s role in detoxification .

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Implications

- Metabolic Impact : Glucuronidation of tamoxifen reduces its bioavailability but mitigates toxicity risks, such as endometrial hyperplasia linked to unmetabolized tamoxifen .

- Analytical Challenges : Collision cross-section data (e.g., 234.5 Ų for [M+H]⁺) enable precise LC-MS/MS quantification, critical for pharmacokinetic studies .

- Safety Profile: D-glucuronic acid (a precursor) is classified as non-hazardous, supporting the low toxicity of its conjugates .

準備方法

In Vitro Glucuronidation Using Human Liver Microsomes

Tamoxifen N-beta-D-glucosiduronic acid is primarily synthesized via enzymatic glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) are incubated with tamoxifen and uridine 5'-diphosphoglucuronic acid (UDPGA) under physiological conditions (pH 7.4, 37°C). The reaction typically proceeds for 60–120 minutes, yielding 15–30% conversion to the glucuronide metabolite.

Key Parameters:

-

Enzyme Source: Recombinant UGT1A4 supersomes show higher activity compared to UGT2B7.

-

Cofactor Concentration: 5 mM UDPGA optimizes glucuronide formation.

-

Inhibition Studies: Co-incubation with β-glucuronidase confirms metabolite identity via hydrolysis.

Chemical Synthesis Strategies

Direct Conjugation of Tamoxifen with Glucuronic Acid

Chemical synthesis involves coupling tamoxifen’s tertiary amine group with activated glucuronic acid derivatives. A two-step process is employed:

-

Activation of Glucuronic Acid:

-

N-Glucuronidation:

Table 1: Comparative Analysis of Enzymatic vs. Chemical Synthesis

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Enzymatic (UGT1A4) | pH 7.4, 37°C, 2 hours | 30 | >95 |

| Chemical Conjugation | Dichloromethane, 25°C, 12 hours | 45 | 85 |

Industrial-Scale Production

Biocatalytic Approaches

Industrial production leverages engineered microbial systems (e.g., E. coli expressing UGT1A4) in bioreactors. Key steps include:

-

Fermentation: Cells are grown in minimal media with IPTG induction for enzyme expression.

-

Biotransformation: Tamoxifen (10 mM) and UDPGA (15 mM) are added to cell lysates, with agitation (200 rpm) at 30°C for 24 hours.

-

Downstream Processing: Metabolites are purified via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).

Yield Optimization:

-

Immobilized Enzymes: Silica-immobilized UGT1A4 increases reusability, achieving 60% yield over five batches.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

Synthetic products are validated using HPLC/DAD under the following conditions:

-

Column: C18 (150 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:2% ammonium acetate (99:1, v/v), pH 6.5

-

Detection: UV at 280 nm

Calibration Curve: Linear range of 0.1–4 µg/mL (R² = 0.999) .

Q & A

Q. What analytical methods are recommended for quantifying tamoxifen N-beta-D-glucosiduronic acid in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm the glucuronidation site and stereochemistry . D-Glucuronic acid derivatives, such as this metabolite, often require ion-pairing agents or specialized columns (e.g., C18 with acidic mobile phases) to improve retention and resolution . Method validation should include recovery rates, matrix effects, and stability under storage conditions.

Q. How is this compound synthesized in vitro?

Synthesis typically involves enzymatic glucuronidation using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A8 or UGT2B7) incubated with tamoxifen and uridine diphosphate-glucuronic acid (UDPGA) . Alternatively, chemical synthesis employs glycosylation-anomerization reactions with glucopyranuronic acid donors (e.g., 6,1-anhydroglucopyranuronic acid) and tamoxifen derivatives under Lewis acid catalysis (e.g., SnCl₄) . Purification requires reversed-phase chromatography to isolate the conjugate from unreacted substrates.

Q. What are the key safety considerations for handling this compound in laboratory settings?

While specific safety data for this metabolite are limited, general guidelines for glucuronic acid derivatives apply:

- Use personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers at -20°C to prevent hydrolysis .

- Dispose of waste via approved chemical disposal protocols, as glucuronides may generate toxic byproducts under high heat .

Advanced Research Questions

Q. How does this compound influence tamoxifen’s pharmacokinetics and therapeutic efficacy?

Glucuronidation enhances tamoxifen’s water solubility, facilitating renal excretion and reducing systemic exposure. However, this metabolic pathway may decrease active tamoxifen levels, potentially contributing to resistance in estrogen receptor-positive (ER+) tumors . Studies using CRISPR-edited UGT-knockout cell models or in vivo pharmacokinetic profiling (e.g., AUC comparisons in wild-type vs. UGT-deficient mice) are essential to quantify this effect .

Q. What experimental models are suitable for studying the role of this metabolite in tamoxifen resistance?

- In vitro : ER+ breast cancer cell lines (e.g., MCF-7) treated with tamoxifen and glucuronidation inhibitors (e.g., probenecid) to assess proliferation changes .

- In vivo : Xenograft models with tamoxifen-resistant tumors, supplemented with metabolic tracing (e.g., ¹⁴C-labeled tamoxifen) to track glucuronide formation and distribution .

- Clinical correlation : Retrospective analysis of patient serum glucuronide levels vs. recurrence rates in adjuvant therapy cohorts .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in half-life or bioavailability often arise from interspecies differences (e.g., human vs. rodent UGT expression) or assay variability. To address this:

Q. What role does this metabolite play in modulating estrogen receptor (ER) interactions?

Tamoxifen’s antiestrogenic activity depends on its binding to ERα, but glucuronidation abolishes this interaction. Structural studies (e.g., X-ray crystallography) show that the glucuronic acid moiety sterically hinders ER binding, while mutagenesis of ER’s D351 residue—critical for tamoxifen’s partial agonist activity—further reduces affinity . Advanced assays like surface plasmon resonance (SPR) can quantify binding kinetics of the metabolite vs. parent drug.

Methodological Guidance

Q. How to design experiments assessing the metabolic fate of this compound in vivo?

- Isotopic labeling : Administer ³H- or ¹⁴C-labeled tamoxifen to track glucuronide formation via scintillation counting .

- Bile duct-cannulated models : Collect bile and urine to quantify biliary excretion, a major route for glucuronides .

- Microsomal assays : Use liver microsomes from human donors to evaluate intersubject variability in UGT activity .

Q. What strategies mitigate glucuronidation-induced tamoxifen resistance in preclinical studies?

Co-administration with UGT inhibitors (e.g., ketoconazole) or lipid metabolism modulators (e.g., linoleic acid) restores tamoxifen sensitivity in resistant tumors by reducing glucuronide formation or enhancing cellular uptake . Validate these approaches using transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., GRP78-mediated stress responses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。